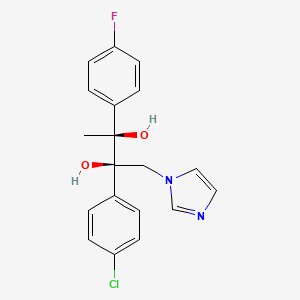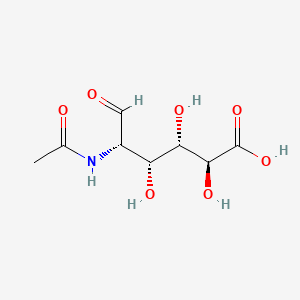
N-Acetyl-D-mannosaminuronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Mannacua can be synthesized enzymatically from UDP-N-acetylglucosamine (UDP-GlcNAc) using the soluble enzyme of Escherichia coli. The reaction involves the conversion of UDP-GlcNAc to UDP-N-acetylmannosaminuronic acid (UDP-ManNAcUA) in the presence of acetyl-labeled UDP-GlcNAc .
Industrial Production Methods
In an industrial setting, the production of Mannacua involves the cultivation of specific bacterial strains such as Bacillus subtilis. The particulate enzyme from Bacillus subtilis catalyzes the synthesis of polysaccharides from UDP-ManNAcUA, UDP-GlcNAc, and UDP-glucose (UDP-Glc). The process requires optimal conditions, including a pH of 8.5, the presence of 5 mM magnesium chloride, and 2.5 mM dithiothreitol .
Chemical Reactions Analysis
Types of Reactions
Mannacua undergoes various chemical reactions, including:
Oxidation: Mannacua can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert Mannacua into simpler sugar derivatives.
Substitution: Mannacua can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions include various sugar derivatives and polysaccharides, which are essential for the structural and functional properties of bacterial cell walls .
Scientific Research Applications
Mannacua has several scientific research applications, including:
Chemistry: It is used in the study of polysaccharide biosynthesis and the development of new synthetic pathways for complex carbohydrates.
Biology: Mannacua is crucial in understanding bacterial cell wall structure and function, aiding in the development of antibiotics.
Medicine: Research on Mannacua contributes to the development of antibacterial agents and the study of bacterial resistance mechanisms.
Industry: Mannacua is used in the production of biopolymers and other industrially relevant polysaccharides
Mechanism of Action
Mannacua exerts its effects by incorporating into the polysaccharide chains of bacterial cell walls. The molecular targets include enzymes involved in polysaccharide biosynthesis, such as UDP-GlcNAc and UDP-Glc. The pathways involved include the enzymatic conversion of UDP-GlcNAc to UDP-ManNAcUA and the subsequent incorporation into polysaccharides .
Comparison with Similar Compounds
Similar Compounds
N-acetylglucosamine (GlcNAc): A precursor in the biosynthesis of Mannacua.
Glucuronic acid (GlcUA): Another hexosaminuronic acid found in bacterial polysaccharides.
N-acetylmannosamine (ManNAc): A related compound involved in similar biosynthetic pathways.
Uniqueness
Mannacua is unique due to its specific role in the biosynthesis of bacterial polysaccharides, particularly in the formation of cell wall structures. Its ability to incorporate into polysaccharides with an equimolar amount of glucose distinguishes it from other similar compounds .
Properties
CAS No. |
57496-35-2 |
|---|---|
Molecular Formula |
C8H13NO7 |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C8H13NO7/c1-3(11)9-4(2-10)5(12)6(13)7(14)8(15)16/h2,4-7,12-14H,1H3,(H,9,11)(H,15,16)/t4-,5-,6+,7+/m1/s1 |
InChI Key |
MQWZJOSNNICZJE-JWXFUTCRSA-N |
Isomeric SMILES |
CC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](C(=O)O)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




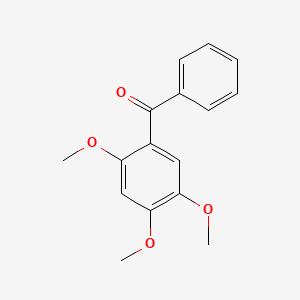
![Dichloro[1-[(chloromethyl)phenyl]ethyl]methylsilane](/img/structure/B12672308.png)
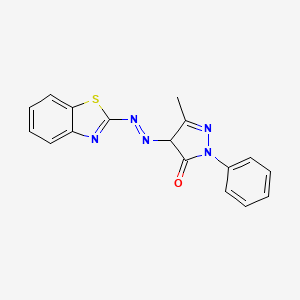

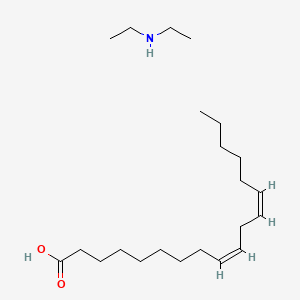
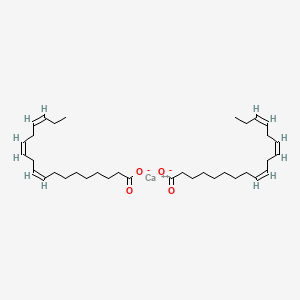

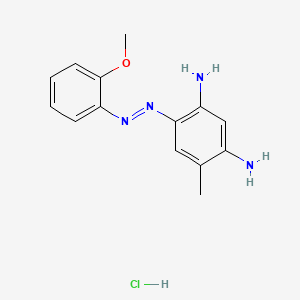


![5-O-[(3R)-nonan-3-yl] 1-O-[(2R)-2-propylhexyl] pentanedioate](/img/structure/B12672354.png)
